

Is Disodium terephthalate a suitable alternative for specific applications

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Disodium Terephthalate: A Comparative Guide for Specialized Applications

Disodium terephthalate, the sodium salt of terephthalic acid, is a versatile organic compound gaining significant attention across various high-technology sectors. Its rigid aromatic structure and the reactivity of its carboxylate groups make it a compelling candidate for use in next-generation sodium-ion batteries and as a fundamental building block for metal-organic frameworks (MOFs). This guide provides a comparative analysis of Disodium terephthalate's performance in these applications, supported by available experimental data, and explores its potential, albeit less direct, role in drug delivery systems.

High-Performance Anode Material for Sodium-Ion Batteries

Disodium terephthalate has emerged as a promising organic anode material for sodium-ion batteries (SIBs), offering a sustainable and low-cost alternative to conventional inorganic materials.[1] Its electrochemical performance is characterized by a high reversible capacity and stable cycling.

Performance Comparison: Disodium Terephthalate vs. Hard Carbon



Hard carbon is a common anode material for SIBs. The following table compares the electrochemical properties of Disodium terephthalate with those of hard carbon.

Property	Disodium Terephthalate Anode	Hard Carbon Anode
Reversible Capacity	~250 mAh/g[2]	~330 mAh/g[3]
Average Voltage vs. Na+/Na	~0.43 V[2]	<0.1 V (sloping profile)
Cycling Stability	Little capacity fading over 90 cycles.[4] A hybrid with 5 wt% reduced graphene oxide showed a reversible capacity of 235 mAh/g after 100 cycles. [5]	Capacity retention over 92% after 100 cycles has been reported for some hard carbons.[3] However, they can suffer from interphasial instability.[3]
Key Advantages	Dendrite-free cycling due to higher redox potential, structural diversity, and potentially lower cost.[2][6]	High reversible capacity and established production methods.[3]
Key Disadvantages	Lower electronic conductivity and potential dissolution in the electrolyte, which can affect long-term stability.[2][3]	Lower initial Coulombic efficiency and voltage hysteresis.[3]

Experimental Protocol: Slurry Casting of a Disodium Terephthalate Anode

The following is a general experimental protocol for the preparation of a Disodium terephthalate anode for a sodium-ion battery, based on common laboratory practices.

Materials:

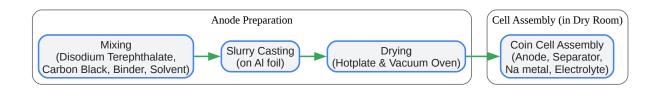
- Disodium terephthalate powder
- Conductive carbon black (e.g., Super P)



- Binder (e.g., polyvinylidene fluoride PVDF)
- Solvent (e.g., N-methyl-2-pyrrolidone NMP)
- Aluminum foil (current collector)

Procedure:

- Slurry Preparation: A slurry is prepared by mixing Disodium terephthalate, conductive carbon, and PVDF binder in NMP. A typical weight ratio is 80:10:10 (active material:conductive carbon:binder).
- Coating: The slurry is then cast onto an aluminum foil current collector using a doctor blade to ensure a uniform thickness.
- Drying: The coated electrode is first dried on a hotplate at approximately 80°C and then further dried in a vacuum oven at around 120°C overnight to completely remove the solvent.
 [7]
- Cell Assembly: The dried electrode is then assembled into a coin cell or other battery
 configuration within a dry room or glovebox, along with a sodium metal counter electrode, a
 separator, and an appropriate electrolyte (e.g., 1 M NaPF6 in a mixture of ethylene
 carbonate and diethyl carbonate).[7]



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Caption: Experimental workflow for the preparation and assembly of a sodium-ion battery with a Disodium terephthalate anode.



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Organic Linker for Metal-Organic Frameworks (MOFs)

Disodium terephthalate serves as a deprotonated source of terephthalic acid, a common and important ditopic organic linker used in the synthesis of a wide range of Metal-Organic Frameworks (MOFs). The geometry and rigidity of the terephthalate linker are crucial in defining the structure and properties of the resulting MOF.

Performance Comparison: Terephthalate-based MOFs vs. Other MOFs

The properties of a MOF are highly dependent on both the metal node and the organic linker. The table below compares the properties of a well-known terephthalate-based MOF, UiO-66, with a MOF constructed from a different type of linker, ZIF-8.

Property	UiO-66 (Terephthalate Linker)	ZIF-8 (2-methylimidazolate Linker)
Metal Node	Zirconium (Zr)	Zinc (Zn)
BET Surface Area	~1395 m²/g[8]	~1300-1600 m²/g
Pore Size	Octahedral cages (~9 Å) and tetrahedral cages (~7 Å)[9]	Large cavities (~12 Å) interconnected by narrow windows (~3.3 Å)[10]
Thermal Stability	Decomposes above 450°C[8]	Stable up to ~400°C
Chemical Stability	High stability in water and various solvents, though some linker leaching can occur depending on pH.[8]	Stable in water and alkaline solutions, but degrades in acidic conditions.

It is important to note that direct substitution of a terephthalate linker with another in the same MOF structure, while keeping the metal node constant, will also significantly impact the MOF's properties. For instance, functionalizing the terephthalate ring can modulate the electronic properties and pore environment of the MOF.[11]





Experimental Protocol: Hydrothermal Synthesis of a Terephthalate-based MOF

The following is a generalized protocol for the hydrothermal synthesis of a MOF using a terephthalate linker, inspired by methods for synthesizing materials like MIL-101.[12]

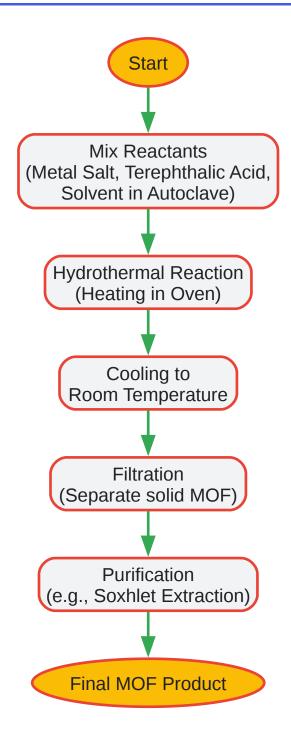
Materials:

- Metal salt (e.g., Chromium(III) nitrate nonahydrate)
- Terephthalic acid (can be sourced from Disodium terephthalate by acidification)
- Solvent (e.g., deionized water)
- Optional: Modulator (e.g., hydrofluoric acid)

Procedure:

- Mixture Preparation: The metal salt, terephthalic acid, and deionized water are mixed in a
 Teflon-lined autoclave. The molar ratios of the reactants are critical and need to be optimized
 for the specific MOF being synthesized.
- Hydrothermal Reaction: The sealed autoclave is placed in an oven and heated to a specific temperature (e.g., 220°C) for a set period (e.g., 8 hours).[12]
- Product Recovery and Purification: After cooling, the solid product is collected by filtration. The product is then typically washed and purified, for example, by Soxhlet extraction with ethanol, to remove unreacted terephthalic acid and other impurities.[12]





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Caption: Generalized workflow for the hydrothermal synthesis of a terephthalate-based Metal-Organic Framework.

Potential in Drug Delivery Systems



While Disodium terephthalate itself is not typically used directly as a drug delivery vehicle, its precursor, terephthalic acid, is a component of polymers and MOFs that have been investigated for such applications.

The biocompatibility of materials is a critical factor in drug delivery. Polyethylene terephthalate (PET), a polymer synthesized from terephthalic acid, is widely used in biomedical applications and is generally considered biocompatible.[13] Furthermore, certain terephthalate-based MOFs, such as UiO-66, have shown promise as drug carriers due to their high porosity and potential biocompatibility.[14] These MOFs can be loaded with therapeutic agents and are being explored for various delivery routes, including pulmonary delivery.[14]

The role of Disodium terephthalate in this context is primarily as a readily available and highpurity source of the terephthalate linker for the synthesis of these advanced drug delivery systems. The development of drug delivery vehicles often involves the formulation of nanoparticles from polymers.

Experimental Protocol: Nanoparticle Formulation by Emulsion Solvent Evaporation

This is a general method for preparing polymeric nanoparticles for drug delivery.

Materials:

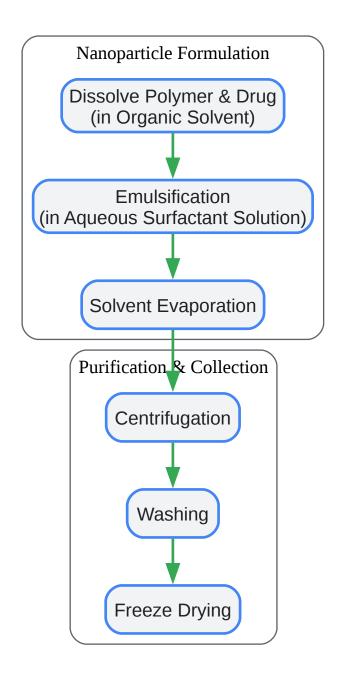
- Polymer (e.g., a polyester containing terephthalate units)
- Drug to be encapsulated
- Organic solvent (e.g., dichloromethane)
- Aqueous phase containing a surfactant/stabilizer (e.g., polyvinyl alcohol)

Procedure:

- Organic Phase Preparation: The polymer and the drug are dissolved in an organic solvent.
- Emulsification: The organic phase is added to the aqueous phase and emulsified using highspeed homogenization or ultrasonication to form an oil-in-water emulsion.



- Solvent Evaporation: The organic solvent is then removed by evaporation, leading to the
 precipitation of the polymer and the formation of solid nanoparticles with the drug
 encapsulated.
- Nanoparticle Collection: The nanoparticles are collected by centrifugation, washed to remove excess surfactant, and can be freeze-dried for long-term storage.



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Caption: Workflow for the preparation of drug-loaded polymeric nanoparticles using the emulsion solvent evaporation technique.

In conclusion, Disodium terephthalate demonstrates significant potential as a high-performance anode material for sodium-ion batteries and serves as a crucial building block for a vast array of metal-organic frameworks. While its direct application in drug delivery is limited, its role as a precursor to biocompatible polymers and MOFs positions it as an important compound in the development of advanced therapeutic systems. Further research focusing on direct comparisons of Disodium terephthalate-based materials with a wider range of alternatives will be crucial for its broader adoption in these specialized fields.

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